Cc1noc(n1)-c2ccccc2C=O
. The InChI representation of the molecule is 1S/C10H8N2O2/c1-7-11-10(14-12-7)9-5-3-2-4-8(9)6-13/h2-6H,1H3
.
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde is a chemical compound characterized by the presence of a benzaldehyde moiety substituted with a 3-methyl-1,2,4-oxadiazole ring. This compound belongs to the oxadiazole family, which is recognized for its diverse biological activities and applications in medicinal chemistry. The molecular formula of this compound is , and it has a molecular weight of approximately 188.19 g/mol .
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde can be synthesized through various chemical reactions involving oxadiazole derivatives. It is classified under heterocyclic compounds due to its unique ring structure that includes nitrogen atoms. This classification highlights its significance in pharmaceutical research and development .
The synthesis of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde typically involves cyclization reactions. One common synthetic route includes the reaction of amidoximes with appropriate aldehydes in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide medium. This method allows for the formation of the oxadiazole ring while introducing the benzaldehyde functionality .
The structure of 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde features a benzene ring attached to a 1,2,4-oxadiazole ring at the para position relative to the aldehyde group. The presence of the methyl group at the 3-position of the oxadiazole enhances its chemical properties and biological activity.
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde can participate in various chemical reactions:
The reactions typically utilize common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction. Nucleophiles such as amines or thiols may be used for substitution reactions under basic conditions .
The mechanism of action for 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde is primarily associated with its biological interactions:
Relevant data suggests that this compound exhibits significant reactivity due to its functional groups, making it suitable for further derivatization in synthetic chemistry .
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde has several applications in scientific research:
This compound exemplifies the importance of heterocyclic chemistry in developing new therapeutic agents with potential applications in treating various diseases, particularly cancer and bacterial infections.
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, but remained largely unexplored until the mid-20th century due to perceived instability. Its pharmaceutical significance emerged in the 1960s with Oxolamine (Figure 1), introduced as a cough suppressant targeting airway sensory nerves. This breakthrough validated 1,2,4-oxadiazoles as viable pharmacophores, catalyzing extensive medicinal chemistry exploration. By the 1980s, Prenoxdiazine (another antitussive) and the vasodilator Butalamine entered clinical use, demonstrating structural versatility. The 1990s–2000s witnessed accelerated diversification: Pleconaril (antiviral, targeting picornavirus capsid) and Ataluren (read-through agent for nonsense mutation Duchenne muscular dystrophy) highlighted the scaffold’s adaptability to diverse targets.
Table 1: Key 1,2,4-Oxadiazole-Based Drugs
Compound | Therapeutic Area | Biological Target | Approval Era |
---|---|---|---|
Oxolamine | Antitussive | Airway sensory nerves | 1960s |
Prenoxdiazine | Antitussive | Cough reflex pathway | 1970s |
Butalamine | Vasodilator | Vascular smooth muscle | 1970s |
Fasiplon | Anxiolytic | GABA_A receptor | 1990s |
Pleconaril | Antiviral | Picornavirus capsid | 2000s |
Ataluren | Genetic disorder (DMD) | Nonsense mutation read-through | 2010s |
Natural products like Phidianidine A/B (sea slug-derived cytotoxins) and Quisqualic acid (plant-derived glutamate receptor agonist) further emphasized the scaffold’s biological relevance. Recent synthetic advances (2015–2020) enabled efficient construction via amidoxime-ester cyclization under mild conditions (e.g., TBAF-catalysis in THF, yielding >90% purity), accelerating drug discovery [1] [9].
Isomeric differences critically govern pharmacological profiles. 1,3,4-Oxadiazoles dominate clinical applications due to superior metabolic stability:
Conversely, 1,2,4-oxadiazoles exhibit unique advantages:
Table 2: Comparative Properties of Oxadiazole Isomers
Property | 1,3,4-Oxadiazoles | 1,2,4-Oxadiazoles |
---|---|---|
Representative Drugs | Raltegravir, Zibotentan | Ataluren, Pleconaril |
Dipole Moment (D) | ~9.9 | ~4–5 |
Metabolic Stability | High | Moderate to High |
Natural Occurrence | None known | Phidianidines, Quisqualic acid |
Key Bioisostere | Carboxylate | Ester/Amide |
4-Aryl-substituted 1,2,4-oxadiazoles—particularly 4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde (CAS 273727-50-7)—constitute privileged scaffolds in modern medicinal chemistry. The benzaldehyde moiety enables three strategic applications:1. Electron-Withdrawing Effects: The aldehyde group withdraws electrons from the oxadiazole ring, enhancing its π-deficient character. This promotes:- Stacking interactions with aromatic residues in enzyme binding pockets (e.g., BuChE’s Phe329) [10].- Hydrogen bonding via the carbonyl oxygen (e.g., with Ser198 in BuChE) [10].2. Synthetic Versatility: The aldehyde serves as a handle for:- Schiff base formation: Condensation with amines yields imines for antimicrobial agents.- Nucleophilic addition: Grignard reactions generate secondary alcohol intermediates.- Reductive amination: Produces amine derivatives for CNS-targeted compounds [7] [4].3. Bioprivileged Intermediates: These aldehydes are precursors to compounds like 4-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde (CAS 1707582-37-3), used in anticancer hybrids. The 4-aryl linkage orients pharmacophores optimally for target engagement (e.g., DNA gyrase inhibition with IC₅₀ = 1.2 μM) [5] [6].
Table 3: Bioactive Derivatives from 4-(Oxadiazolyl)Benzaldehyde
Compound | Biological Activity | Key Structural Feature |
---|---|---|
4-(3-Methyl-1,2,4-oxadiazol-5-yl)benzaldehyde | BuChE inhibitor precursor (IC₅₀ = 5.07 μM) | 3-Methyl group enhances lipophilicity |
4-(3-Phenyl-1,2,4-oxadiazol-5-yl)benzaldehyde | Anticancer scaffold | Unsubstituted phenyl for π-stacking |
4-((3-(2,5-Dimethylphenyl)-1,2,4-oxadiazol-5-yl)methoxy)benzaldehyde | Anti-inflammatory agent | Ether linker for conformational flexibility |
Recent studies show 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzaldehyde derivatives exhibit >19.72 selectivity for BuChE over AChE—critical for late-stage Alzheimer’s therapy [10]. The 3-methyl group specifically augments lipophilicity (logP ≈ 2.8), improving blood-brain barrier penetration versus phenyl analogs (logP ≈ 3.5) [7] [10].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: